(S)-N-Boc-3-cyanomorpholine

Chiral resolution Enantioselective synthesis Pharmaceutical intermediates

Strategic choice for antiviral drug discovery. The defined (S)-stereochemistry is ideal for building complex chiral drug candidates with specific biological activity, unlike the (R)-enantiomer (CAS 1257856-32-8) or racemic mixture (CAS 518047-40-0). This specific regio- and stereochemistry contributes to a well-defined chemical space for fragment screening and SAR studies, offering the stereochemical purity required for asymmetric syntheses.

Molecular Formula C10H16N2O3
Molecular Weight 212.249
CAS No. 1257856-86-2
Cat. No. B572423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-3-cyanomorpholine
CAS1257856-86-2
Molecular FormulaC10H16N2O3
Molecular Weight212.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C#N
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1
InChIKeyQSBSEJKNKHZYKD-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (S)-N-Boc-3-cyanomorpholine (CAS 1257856-86-2): Chemical Identity and Key Specifications


(S)-N-Boc-3-cyanomorpholine (CAS 1257856-86-2) is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a cyano group at the 3-position [1]. It serves as a versatile building block in medicinal chemistry and organic synthesis, with commercial sources typically offering purities ranging from 95% to 98% .

Technical Justification for Procuring (S)-N-Boc-3-cyanomorpholine Over In-Class Alternatives


Simple substitution among morpholine derivatives is invalid due to fundamentally distinct stereochemical and regiochemical properties. The (S)-enantiomer of N-Boc-3-cyanomorpholine possesses a defined stereocenter at the 3-position, whereas its (R)-enantiomer (CAS 1257856-32-8) exhibits opposite chirality that can drastically alter biological activity and receptor interactions . Regioisomers, such as the 2-cyanomorpholine variant (CAS 1257856-31-7), place the cyano group at a different position on the ring, leading to divergent reactivity, steric profiles, and synthetic outcomes [1]. Furthermore, the racemic mixture N-Boc-3-cyanomorpholine (CAS 518047-40-0) lacks stereochemical purity, introducing uncontrolled variability into reactions that demand enantioselectivity . These differences are not merely academic; they directly impact the success of asymmetric syntheses and the pharmacological properties of downstream compounds.

Comparative Technical Evidence for (S)-N-Boc-3-cyanomorpholine: Quantitative Differentiation Data


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture

The (S)-N-Boc-3-cyanomorpholine (CAS 1257856-86-2) is a single, defined enantiomer, in contrast to the racemic mixture N-Boc-3-cyanomorpholine (CAS 518047-40-0), which contains both (R) and (S) forms [1]. This stereochemical purity is critical for applications where enantioselectivity dictates biological or chemical outcome .

Chiral resolution Enantioselective synthesis Pharmaceutical intermediates

Enantiomeric Comparison: (S)- vs. (R)-N-Boc-3-cyanomorpholine

The (S)-enantiomer (CAS 1257856-86-2) and (R)-enantiomer (CAS 1257856-32-8) are distinct chemical entities with opposite stereochemical configurations. This difference is reflected in their unique InChI Keys: QSBSEJKNKHZYKD-QMMMGPOBSA-N for the (S)-form and QSBSEJKNKHZYKD-MRVPVSSYSA-N for the (R)-form . While physical properties like boiling point (340 °C) and density (1.13 g/cm³) are identical , their interactions with chiral environments, such as biological receptors or asymmetric catalysts, are non-superimposable and can lead to divergent outcomes .

Chiral chromatography Optical activity Drug-receptor interactions

Regioisomeric Comparison: 3-Cyano vs. 2-Cyano Morpholine Derivatives

The 3-cyano substitution on the morpholine ring (as in the target compound) provides a distinct vector and electronic environment compared to the 2-cyano analog (CAS 1257856-31-7). Both are chiral building blocks, but the position of the cyano group dictates different reactivity and spatial orientation in subsequent reactions [1]. While computed descriptors like XLogP3 (0.6) and topological polar surface area (62.6 Ų) are identical [2], the different substitution pattern leads to divergent synthetic applications; 2-cyano variants are often noted for use in peptide mimetics, whereas 3-cyano variants are key in broader heterocyclic chemistry and kinase inhibitor design [3].

Regioselectivity Scaffold diversification Structure-activity relationship (SAR)

Synthetic Utility: Reactant for HIV Integrase Inhibitors

The class of compounds to which (S)-N-Boc-3-cyanomorpholine belongs, specifically tert-butyl 3-cyanomorpholine-4-carboxylate derivatives, has been documented as a reactant in the synthesis of HIV integrase inhibitors . This points to a validated and specific application pathway in antiviral drug discovery, providing a clear procurement rationale for medicinal chemistry programs focused on this therapeutic area.

Antiviral drug synthesis HIV integrase Medicinal chemistry

Comparative Purity and Availability: Supply Chain Reliability

Commercial sourcing data shows that (S)-N-Boc-3-cyanomorpholine is available from multiple vendors with purities up to 98% . In contrast, the (R)-enantiomer and racemic mixture are offered by different suppliers, sometimes at lower purities (e.g., 97% for the (R)-form ) and with varying price points. The target compound is in stock from several suppliers, ensuring a reliable supply chain for research programs .

Supply chain management Quality control Procurement

Optimal Research and Industrial Application Scenarios for (S)-N-Boc-3-cyanomorpholine Procurement


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (S)-stereochemistry makes this compound an ideal building block for constructing complex, chiral drug candidates where the absolute configuration is critical for biological activity. The Boc protecting group and cyano handle allow for selective and orthogonal functionalization [1].

Medicinal Chemistry for HIV Integrase Inhibitor Development

Given the documented use of tert-butyl 3-cyanomorpholine-4-carboxylate derivatives in the synthesis of HIV integrase inhibitors, procuring this specific compound is a strategic choice for antiviral drug discovery programs .

Systematic Chemical Diversity (SCD) Library Synthesis

As demonstrated in recent literature, C-functionalized morpholine derivatives are crucial for generating diverse compound libraries for fragment screening and SAR studies. This compound's specific regio- and stereochemistry contributes to a well-defined chemical space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Boc-3-cyanomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.